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methylquinazoline

CAS No.: 956100-68-8

Cat. No.: B3196159

Get Quote

Technical Guide for Drug Development Professionals

Part 1: Executive Summary & Core Profile
2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) is a specialized heterocyclic

scaffold used primarily as a late-stage intermediate in the synthesis of kinase inhibitors. Unlike

the more common 6,7-dimethoxyquinazoline pharmacophores (found in first-generation EGFR

inhibitors like Gefitinib), this 7,8-disubstituted core offers distinct physicochemical properties,

including altered metabolic stability and solubility profiles due to the 8-methoxy "solubilizing

handle."

While the molecule itself acts as an electrophilic building block rather than a final drug

candidate, its derivatives have been implicated in high-value therapeutic areas, most notably

JNK (c-Jun N-terminal kinase) inhibition for metabolic and neurodegenerative disorders, and

EGFR/PI3K modulation in oncology.
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Property Specification

CAS Number 956100-68-8

Molecular Formula C₁₀H₉ClN₂O

Molecular Weight 208.64 Da

Key Functional Groups
2-Chloro (Electrophile), 8-Methoxy (H-bond

acceptor/Solubility), 7-Methyl (Steric modulator)

Primary Reactivity
Nucleophilic Aromatic Substitution (

) at C2

Part 2: Biological Mechanism & Therapeutic
Applications[2][3][4]
The biological value of 2-Chloro-8-methoxy-7-methylquinazoline lies in its transformation

into bioactive ligands. The 2-chloro position serves as the "warhead" attachment point for

amines that interact with the hinge region or solvent-exposed areas of kinase domains.

JNK Inhibition (Metabolic & Neurodegenerative)
Research by Pfizer and others has utilized this specific scaffold to develop inhibitors of c-Jun

N-terminal kinases (JNKs). JNKs are stress-activated protein kinases that play a critical role in:

Insulin Resistance: JNK phosphorylation of IRS-1 (Ser307) desensitizes insulin signaling.

Neurodegeneration: JNK pathway activation is linked to neuronal apoptosis in Alzheimer's

and Parkinson's disease.

Mechanism of Action (Derivative-Level): Derivatives synthesized from this core (e.g., via

substitution with trans-4-aminocyclohexanol) bind to the ATP-binding pocket of JNK. The

quinazoline nitrogen atoms (N1/N3) typically form hydrogen bonds with the kinase hinge

region, while the 8-methoxy group can interact with specific residues (e.g., Lysine or Aspartate)

or improve water solubility, enhancing oral bioavailability.
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Structural Advantages of the 8-OMe, 7-Me Pattern
Compared to the canonical 6,7-dimethoxy motif:

8-Methoxy: Reduces planarity slightly and changes the hydration shell, often improving

solubility in aqueous media—a critical hurdle in quinazoline drug development.

7-Methyl: Provides a hydrophobic contact point that can improve selectivity by clashing with

the "gatekeeper" residues of off-target kinases.

Visualization: JNK Signaling & Inhibition Pathway
The following diagram illustrates the pathway targeted by derivatives of this scaffold.
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Caption: JNK signaling cascade showing the intervention point of quinazoline-based ATP-

competitive inhibitors.

Part 3: Synthetic Utility & Experimental Protocols
The primary utility of 2-Chloro-8-methoxy-7-methylquinazoline is its reactivity in Nucleophilic

Aromatic Substitution (
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). The 2-chloro position is activated by the electron-deficient pyrimidine ring, allowing
displacement by primary and secondary amines.

Protocol 1: Synthesis of JNK Inhibitor Intermediate
Based on WO2007125405 (Pfizer)

Objective: Functionalization of the C2 position with an amine side chain.

Reagents:

Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 eq)

Nucleophile: trans-4-amino-cyclohexanol (2.0 eq)

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)

Solvent: Acetonitrile (

)

Step-by-Step Methodology:

Preparation: Dissolve 20.4 g (0.098 mol) of 2-Chloro-8-methoxy-7-methylquinazoline in

800 mL of anhydrous acetonitrile.

Addition: Add trans-4-amino-cyclohexanol (22.5 g, 0.195 mol) followed by DBU (29.7 g,

0.195 mol) in a single portion.

Reaction: Heat the mixture to reflux (

) with continuous magnetic stirring.

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Petroleum Ether 1:1). The

starting material spot (

) should disappear, replaced by a more polar product spot.

Typical Duration: 12–16 hours (Overnight).
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Work-up:

Remove solvent in vacuo.[1]

Resuspend residue in water/DCM. Extract organic layer.

Wash with brine, dry over

, and concentrate.

Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the 2-

amino substituted quinazoline.

Protocol 2: In Vitro Kinase Assay (General)
To validate the biological activity of the synthesized derivative.

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Tween-20.

Enzyme: Recombinant human JNK1 or EGFR kinase domain (5–10 nM).

Substrate: Biotinylated peptide substrate (e.g., ATF2 for JNK).

Reaction:

Incubate enzyme + Inhibitor (variable concentration) for 15 mins.

Add ATP (

concentration) + Substrate to initiate.

Incubate for 60 mins at Room Temp.

Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo to quantify

phosphorylation inhibition. Calculate

using non-linear regression.
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Visualization: Synthetic Workflow
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Caption: SNAr reaction pathway for functionalizing the 2-chloroquinazoline scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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